2-[(methylsulfonyl)amino]-N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
2-[(methylsulfonyl)amino]-N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(methylsulfonyl)amino]-N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(methylsulfonyl)amino]-N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring[][4].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-[(methylsulfonyl)amino]-N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies exploring enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-[(methylsulfonyl)amino]-N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
What sets 2-[(methylsulfonyl)amino]-N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C13H12N4O3S3 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-(methanesulfonamido)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C13H12N4O3S3/c1-7-6-21-12(14-7)16-11(18)8-3-4-9-10(5-8)22-13(15-9)17-23(2,19)20/h3-6H,1-2H3,(H,15,17)(H,14,16,18) |
InChI Key |
DTZDWTKXWAKTKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N=C(S3)NS(=O)(=O)C |
Origin of Product |
United States |
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